molecular formula C17H17ClN2O3 B5788379 N-{2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl}-4-methoxybenzamide

N-{2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl}-4-methoxybenzamide

Cat. No. B5788379
M. Wt: 332.8 g/mol
InChI Key: XKINYDUUXBSDAO-UHFFFAOYSA-N
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Description

N-{2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl}-4-methoxybenzamide, commonly known as CM-272, is a small molecule inhibitor that has been developed as a potential therapeutic agent for various diseases. CM-272 has been found to be effective in inhibiting the activity of several enzymes, making it a promising candidate for the treatment of cancer, inflammation, and autoimmune diseases.

Mechanism of Action

CM-272 inhibits the activity of HDACs and LSD1 by binding to their active sites. This binding prevents the enzymes from carrying out their normal functions, leading to changes in gene expression and cellular processes. The exact mechanism of action of CM-272 is still being studied, but it is believed to involve the induction of apoptosis (programmed cell death) and the inhibition of cell proliferation.
Biochemical and Physiological Effects
CM-272 has been found to have several biochemical and physiological effects. In cancer cells, it induces apoptosis and inhibits cell proliferation, leading to tumor growth inhibition. In addition, it has been found to have anti-inflammatory effects, making it a potential therapeutic agent for autoimmune diseases such as rheumatoid arthritis. CM-272 has also been found to improve insulin sensitivity in obese mice, making it a potential treatment for type 2 diabetes.

Advantages and Limitations for Lab Experiments

CM-272 has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified, making it a viable option for large-scale production. In addition, it has been found to be effective in inhibiting the activity of several enzymes, making it a versatile tool for studying various cellular processes. However, one limitation of CM-272 is its specificity. It has been found to inhibit the activity of several enzymes, which may lead to off-target effects. Therefore, it is important to carefully design experiments to ensure that the observed effects are due to the inhibition of the intended target.

Future Directions

There are several future directions for the study of CM-272. One area of research is the development of more specific inhibitors that target only HDACs or LSD1. This would reduce the risk of off-target effects and improve the efficacy of the inhibitor. Another area of research is the study of the combination of CM-272 with other therapeutic agents. For example, it has been found to enhance the efficacy of chemotherapy in cancer cells, making it a potential adjuvant therapy. Finally, the use of CM-272 in preclinical and clinical trials for the treatment of cancer, inflammation, and autoimmune diseases is an exciting area of research that holds great promise for the development of new therapeutics.

Synthesis Methods

The synthesis of CM-272 involves several steps, starting with the reaction of 3-chloro-4-methylaniline with ethyl 4-methoxybenzoate to form N-(3-chloro-4-methylphenyl)-4-methoxybenzamide. This intermediate is then reacted with ethyl oxalyl chloride to form N-{2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl}-4-methoxybenzamide. The synthesis of CM-272 has been optimized to yield high purity and high yield, making it a viable option for large-scale production.

Scientific Research Applications

CM-272 has been extensively studied for its potential therapeutic applications. It has been found to be effective in inhibiting the activity of several enzymes, including histone deacetylases (HDACs) and lysine-specific demethylase 1 (LSD1). HDACs are enzymes that regulate gene expression by removing acetyl groups from histones, while LSD1 is an enzyme that demethylates lysine residues on histones. Both of these enzymes play crucial roles in the development and progression of cancer, making them attractive targets for cancer therapy.

properties

IUPAC Name

N-[2-(3-chloro-4-methylanilino)-2-oxoethyl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O3/c1-11-3-6-13(9-15(11)18)20-16(21)10-19-17(22)12-4-7-14(23-2)8-5-12/h3-9H,10H2,1-2H3,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKINYDUUXBSDAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CNC(=O)C2=CC=C(C=C2)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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